molecular formula C10H8O4 B1600896 Methyl 4-hydroxy-1-benzofuran-5-carboxylate CAS No. 60077-57-8

Methyl 4-hydroxy-1-benzofuran-5-carboxylate

Cat. No.: B1600896
CAS No.: 60077-57-8
M. Wt: 192.17 g/mol
InChI Key: HYRURJQQQURGQC-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-benzofuran-5-carboxylate is a benzofuran derivative, a class of compounds known for their diverse biological and pharmacological activities. Benzofuran derivatives are widely found in natural products and synthetic compounds, making them a significant focus in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1-benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylaldehyde derivatives with suitable reagents to form the benzofuran ring . The reaction conditions often involve the use of catalysts such as cuprous chloride and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-hydroxy-1-benzofuran-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.

    Angelicin: Known for its use in photochemotherapy.

Uniqueness: Methyl 4-hydroxy-1-benzofuran-5-carboxylate stands out due to its specific structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields highlight its uniqueness compared to other benzofuran derivatives .

Properties

IUPAC Name

methyl 4-hydroxy-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRURJQQQURGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)OC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453821
Record name Methyl 4-hydroxy-1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60077-57-8
Record name Methyl 4-hydroxy-1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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